molecular formula C22H20ClNO5 B282494 4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid CAS No. 6042-47-3

4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid

Cat. No. B282494
CAS RN: 6042-47-3
M. Wt: 413.8 g/mol
InChI Key: PSVGLGWBDCUUCH-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid is a chemical compound that belongs to the class of pyrrolidinones. It is commonly known as CB-03-01 and is currently being researched for its potential use in the treatment of androgenetic alopecia (AGA), a common form of hair loss in both men and women.

Mechanism of Action

CB-03-01 works by inhibiting the activity of 5-alpha reductase, the enzyme responsible for converting testosterone into DHT. By inhibiting this enzyme, CB-03-01 may be able to reduce the levels of DHT in the scalp and prevent hair loss. CB-03-01 has also been shown to have anti-inflammatory properties, which may further contribute to its ability to prevent hair loss.
Biochemical and Physiological Effects:
CB-03-01 has been shown to be a potent inhibitor of 5-alpha reductase, with an IC50 value of 0.9 nM. It has also been shown to have anti-inflammatory properties, which may further contribute to its ability to prevent hair loss. CB-03-01 has been shown to be well-tolerated in animal studies, with no adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of CB-03-01 is its high potency as a 5-alpha reductase inhibitor. This makes it a promising candidate for the treatment of 4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid. However, one limitation of CB-03-01 is its relatively low solubility in water, which may make it difficult to formulate into a topical or oral medication.

Future Directions

There are several future directions for research on CB-03-01. One area of research could be to investigate the optimal dosing and formulation of CB-03-01 for the treatment of 4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid. Another area of research could be to investigate the potential use of CB-03-01 in the treatment of other conditions that are caused by high levels of DHT, such as prostate cancer. Additionally, further research could be conducted to investigate the safety and efficacy of CB-03-01 in human clinical trials.

Synthesis Methods

CB-03-01 is a synthetic compound that was first synthesized by the Italian pharmaceutical company, Cassiopea S.p.A. The synthesis method involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with ethyl acetoacetate to form the pyrrolidinone. The final step involves the reaction of the pyrrolidinone with 4-chlorobutyryl chloride to form CB-03-01.

Scientific Research Applications

CB-03-01 is being researched for its potential use in the treatment of 4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid. 4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid is a common form of hair loss that affects millions of people worldwide. It is caused by the hormone dihydrotestosterone (DHT), which binds to hair follicles and causes them to shrink. CB-03-01 has been shown to inhibit the activity of 5-alpha reductase, the enzyme responsible for converting testosterone into DHT. By inhibiting this enzyme, CB-03-01 may be able to reduce the levels of DHT in the scalp and prevent hair loss.

properties

CAS RN

6042-47-3

Molecular Formula

C22H20ClNO5

Molecular Weight

413.8 g/mol

IUPAC Name

4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid

InChI

InChI=1S/C22H20ClNO5/c1-13-4-6-15(7-5-13)20(27)18-19(14-8-10-16(23)11-9-14)24(22(29)21(18)28)12-2-3-17(25)26/h4-11,19,27H,2-3,12H2,1H3,(H,25,26)/b20-18+

InChI Key

PSVGLGWBDCUUCH-CZIZESTLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCC(=O)O)C3=CC=C(C=C3)Cl)/O

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=CC=C(C=C3)Cl)O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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